Tert-butyl 3-isothiocyanatopropionate Tert-butyl 3-isothiocyanatopropionate
Brand Name: Vulcanchem
CAS No.: 172422-02-5
VCID: VC20924140
InChI: InChI=1S/C8H13NO2S/c1-8(2,3)11-7(10)4-5-9-6-12/h4-5H2,1-3H3
SMILES: CC(C)(C)OC(=O)CCN=C=S
Molecular Formula: C8H13NO2S
Molecular Weight: 187.26 g/mol

Tert-butyl 3-isothiocyanatopropionate

CAS No.: 172422-02-5

Cat. No.: VC20924140

Molecular Formula: C8H13NO2S

Molecular Weight: 187.26 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-isothiocyanatopropionate - 172422-02-5

Specification

CAS No. 172422-02-5
Molecular Formula C8H13NO2S
Molecular Weight 187.26 g/mol
IUPAC Name tert-butyl 3-isothiocyanatopropanoate
Standard InChI InChI=1S/C8H13NO2S/c1-8(2,3)11-7(10)4-5-9-6-12/h4-5H2,1-3H3
Standard InChI Key HEWUEFIMRQQSSL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCN=C=S
Canonical SMILES CC(C)(C)OC(=O)CCN=C=S

Introduction

Chemical Identity and Structure

Molecular Composition and Identification

Tert-butyl 3-isothiocyanatopropionate is characterized by specific molecular identifiers that define its chemical identity. The compound has a molecular formula of C₈H₁₃NO₂S, representing its atomic composition . Its structure can be represented by the InChI notation: InChI=1/C8H13NO2S/c1-8(2,3)11-7(10)4-5-9-6-12/h4-5H2,1-3H3, which provides a standardized digital representation of the molecular structure . This isothiocyanate derivative features a propionate backbone connected to both a tert-butyl group and an isothiocyanate functional group, creating a molecule with distinctive chemical properties.

Structural Features and Properties

The compound is typically observed as a colorless to pale yellow liquid with a characteristic odor, typical of isothiocyanate-containing compounds . Its structure includes several key components that influence its chemical behavior:

  • The tert-butyl group (C(CH₃)₃): Provides steric hindrance and contributes to the compound's hydrophobic properties

  • The propionate backbone: Forms the carbon chain connecting the functional groups

  • The isothiocyanate group (-N=C=S): Serves as the reactive center, particularly in nucleophilic addition reactions

  • The ester linkage: Provides a site for potential hydrolysis
    The compound exhibits good solubility in organic solvents due to its predominantly non-polar structure, while maintaining moderate stability under standard conditions .

Synonyms and Alternative Nomenclature

Recognized Alternative Names

The compound is recognized in chemical databases and literature under several synonyms, reflecting different naming conventions in organic chemistry:

SynonymChemical Naming Convention
Beta-Alanine, N-carbonothioyl-, 1,1-dimethylethyl esterFunctional group-based naming
tert-Butyl N-(thioxomethylene)-beta-alaninateSubstitution-based naming
tert-butyl N-(thioxomethylidene)-beta-alaninateAlternative substitution notation
Table 1: Recognized synonyms for Tert-butyl 3-isothiocyanatopropionate
These alternative names all refer to the same chemical entity but emphasize different structural aspects of the molecule. The variety of nomenclature reflects the compound's complex structure that can be described from different perspectives within chemical naming conventions.

Physical and Chemical Properties

Physical Characteristics

Tert-butyl 3-isothiocyanatopropionate exhibits physical properties that are consistent with its molecular structure and functional groups. While specific data on all physical parameters is limited in the available literature, the compound is generally described as a colorless to pale yellow liquid at room temperature with a distinctive odor characteristic of isothiocyanates . The presence of the tert-butyl group contributes to its hydrophobic nature, while the isothiocyanate group influences its interaction with various solvents and reagents.

Chemical Reactivity

The chemical reactivity of tert-butyl 3-isothiocyanatopropionate is predominantly determined by the isothiocyanate functional group (-N=C=S), which is highly reactive toward nucleophiles . This reactivity makes the compound valuable in organic synthesis. Key aspects of its chemical behavior include:

  • The isothiocyanate group readily undergoes addition reactions with nucleophiles such as amines, alcohols, and thiols

  • The tert-butyl ester group can undergo hydrolysis under acidic or basic conditions

  • The compound exhibits moderate stability under standard conditions but may decompose when exposed to strong acids, bases, or elevated temperatures

  • Its reactivity pattern is similar to other isothiocyanates but modulated by the presence of the propionate backbone and tert-butyl group
    These reactivity patterns make the compound particularly useful as an intermediate in the synthesis of more complex molecules, especially those containing thiourea, thiocarbamate, or related functional groups.

Synthesis and Production

Industrial Production

Reference NumberSupplier CodePackage SizePrice (EUR)
54-OR1022411-250 mg186.00
54-OR1022411-1 g644.00
10-F018338-250 mg177.00
10-F018338-500 mg196.00
3D-XGA42202-500 mg447.00
3D-XGA42202-5 g1,421.00
Table 2: Commercial availability and pricing of tert-butyl 3-isothiocyanatopropionate from various suppliers
This pricing structure indicates a significant price reduction per unit mass when purchasing larger quantities, which is typical for specialty chemicals. The relatively high cost suggests that the compound requires specialized synthesis methods or purification procedures, or that it serves a niche market with limited demand.

Applications in Research and Industry

Role in Organic Synthesis

Tert-butyl 3-isothiocyanatopropionate serves as a valuable building block in organic synthesis, particularly in the development of complex molecules containing thiourea, thiocarbamate, or related functional groups . The isothiocyanate group's reactivity toward nucleophiles makes it useful for creating diverse chemical structures through addition reactions. The tert-butyl ester component offers a protected carboxylic acid functionality that can be selectively deprotected under appropriate conditions, providing an orthogonal protection strategy in multistep synthesis.

Related Compounds and Comparative Analysis

Structural Analogues

Several structural analogues of tert-butyl 3-isothiocyanatopropionate exist, with variations in either the isothiocyanate positioning, the length of the carbon chain, or the ester group. Of particular note is tert-butyl isothiocyanate, which lacks the propionate backbone but maintains the tert-butyl and isothiocyanate functional groups . This simpler analogue has been the subject of more extensive research, including patent literature describing catalytic preparation processes .
Another related family of compounds includes the 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants, which share the propionate backbone but feature different functional groups . These compounds have been studied for their antioxidant properties and presence in environmental samples, with research identifying metabolites such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (fenozan acid) as potential biomarkers of human exposure .

Comparative Reactivity

The reactivity of tert-butyl 3-isothiocyanatopropionate can be compared to other isothiocyanates based on structural features:

CompoundStructural FeatureImpact on Reactivity
Tert-butyl 3-isothiocyanatopropionatePropionate backbone with terminal isothiocyanateModerate reactivity with spatial separation of functional groups
Tert-butyl isothiocyanateDirect attachment of isothiocyanate to tert-butyl groupHigher steric hindrance may reduce reactivity
Allyl isothiocyanateAllylic isothiocyanateEnhanced reactivity due to potential for conjugation
Table 3: Comparative reactivity of selected isothiocyanate compounds
The specific positioning of the isothiocyanate group in tert-butyl 3-isothiocyanatopropionate, separated from the bulky tert-butyl group by the propionate chain, likely results in reactivity that is less hindered than in tert-butyl isothiocyanate but potentially more selective than in less sterically controlled analogues.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator